REACTION_SMILES
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[F:11][C:12]([C:13]([C:14]([F:15])([F:16])[F:17])([OH:18])[c:19]1[cH:20][cH:21][c:22]([NH2:23])[cH:24][cH:25]1)([F:26])[F:27].[OH2:28].[c:1]1([S:7](=[O:8])(=[O:9])[Cl:10])[cH:2][cH:3][cH:4][cH:5][cH:6]1.[cH:29]1[cH:30][cH:31][n:32][cH:33][cH:34]1>>[c:1]1([S:7](=[O:8])(=[O:9])[NH:23][c:22]2[cH:21][cH:20][c:19]([C:13]([C:12]([F:11])([F:26])[F:27])([C:14]([F:15])([F:16])[F:17])[OH:18])[cH:25][cH:24]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(C(O)(C(F)(F)F)C(F)(F)F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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O=S(=O)(Nc1ccc(C(O)(C(F)(F)F)C(F)(F)F)cc1)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |